Zirconyl chloride hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
oxozirconium;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.O.Zr/h2*1H;1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTPZBJEHPOUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Zr].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4O2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15461-27-5 | |
| Record name | Zirconium dichloride oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry Utilizing Zirconyl Chloride Hydrate
Synthesis of Zirconium-Containing Nanomaterials
Zirconyl chloride hydrate (B1144303) is a versatile starting material for the synthesis of various zirconium-containing nanomaterials, including zirconium dioxide nanostructures and multi-principal oxides. These materials have garnered significant interest for their applications in catalysis, photocatalysis, and biomedicine.
Preparation of Zirconium Dioxide (ZrO₂) Nanostructures
Zirconium dioxide (ZrO₂), or zirconia, is a ceramic material with exceptional mechanical, thermal, and chemical properties. springerprofessional.de Zirconyl chloride hydrate serves as a common precursor for the synthesis of ZrO₂ nanostructures through several methods, including sol-gel, hydrothermal, and solvothermal techniques. rsc.orgstarskychemical.com The choice of synthesis method and reaction parameters significantly influences the resulting zirconia's crystal phase (monoclinic, tetragonal, or cubic), particle size, and morphology. rsc.org
The sol-gel process is a widely used and versatile method for synthesizing high-purity, homogeneous zirconia nanoparticles at relatively low temperatures. rsc.org This method involves the hydrolysis and condensation of zirconium precursors in a solvent. This compound, when dissolved in an appropriate solvent, undergoes hydrolysis to form a sol of hydrated zirconia particles. Subsequent aging and drying of the sol lead to the formation of a gel, which upon calcination yields zirconia nanostructures. researchgate.net
The properties of the resulting zirconia are highly dependent on the reaction conditions. For instance, the choice of solvent, such as different alcohols, can influence the nanostructure and thermal evolution of the final product. researchgate.net A study on the sol-gel synthesis of ZrO₂-SiO₂ mixed oxides using zirconyl chloride octahydrate and tetraethylorthosilicate demonstrated that the specific surface area and acidity of the resulting materials could be controlled by varying the molar ratio of the precursors. researchgate.net
Table 1: Influence of Synthesis Parameters on Zirconia Nanoparticles via Sol-Gel Method
| Parameter | Effect on Zirconia Nanoparticles |
| Solvent | Affects hydrolysis and condensation rates, influencing particle size and morphology. researchgate.net |
| Precursor Concentration | Higher concentrations can lead to larger particle sizes. |
| pH | Controls the rate of hydrolysis and condensation, impacting the final structure. rsc.org |
| Calcination Temperature | Determines the crystal phase and crystallinity of the zirconia. researchgate.net |
Hydrothermal and solvothermal methods involve the crystallization of materials from aqueous or non-aqueous solutions, respectively, at elevated temperatures and pressures in a sealed vessel (autoclave). e3s-conferences.orgmatec-conferences.org These methods are effective for producing well-crystallized zirconia nanoparticles with controlled morphology and size. researchgate.net
In a typical hydrothermal synthesis using this compound, an aqueous solution of the precursor is heated in an autoclave. rsc.org The temperature and duration of the hydrothermal treatment are critical parameters that influence the phase and size of the resulting zirconia nanoparticles. mdpi.com For example, pure tetragonal zirconia nanoparticles have been synthesized by the hydrothermal treatment of a zirconyl chloride octahydrate solution at 200°C for 12 hours. rsc.org The addition of surfactants or other additives can be used to control the morphology of the final product, leading to the formation of nanorods, nanosheets, or hollow spheres. researchgate.netmdpi.com
Solvothermal synthesis offers additional control over the final product by utilizing organic solvents instead of water. This can influence the reaction kinetics and the solubility of intermediates, leading to different morphologies and crystal phases compared to hydrothermal synthesis. matec-conferences.org
Table 2: Comparison of Hydrothermal and Solvothermal Methods for Zirconia Synthesis
| Feature | Hydrothermal Method | Solvothermal Method |
| Solvent | Water e3s-conferences.org | Organic Solvents matec-conferences.org |
| Typical Temperature | 100-300°C rsc.orgmdpi.com | 150-250°C matec-conferences.orgresearchgate.net |
| Pressure | High e3s-conferences.org | High matec-conferences.org |
| Advantages | Environmentally friendly, can produce highly crystalline materials. e3s-conferences.org | Greater control over morphology and particle size. researchgate.net |
| Example Product | Pure tetragonal zirconia nanoparticles. rsc.org | Monoclinic zirconia nanorods and nanosheets. researchgate.net |
Fabrication of Multi-Principal Oxides (MPOs) for Photocatalytic Applications
Multi-principal oxides (MPOs), also known as high-entropy oxides, are a class of materials containing multiple principal metallic elements in a single crystalline phase. This compound can be utilized as a zirconium source in the synthesis of MPOs. These materials are gaining attention for their potential in various applications, including photocatalysis. The introduction of zirconium can enhance the thermal stability and oxygen storage capacity of the oxide material. matec-conferences.org The synthesis of these complex oxides often involves co-precipitation or sol-gel methods where zirconyl chloride is mixed with salts of other metals. rsc.org
Development of Zirconia-Based Nanomaterials for Biomedical Applications
Zirconia-based nanomaterials are highly promising for biomedical applications due to their excellent biocompatibility, high mechanical strength, and chemical stability. springerprofessional.demdpi.comnih.gov this compound serves as a precursor in the synthesis of these nanomaterials, which are being explored for use in:
Bone Tissue Engineering: Porous zirconia scaffolds can be used for the regeneration of large bone defects. mdpi.com
Drug Delivery: The high surface area and functionalizable surface of zirconia nanoparticles make them suitable as carriers for drug molecules. springerprofessional.de
Antimicrobial and Anticancer Agents: Zirconia nanoparticles have shown potential antimicrobial and anticancer properties. springerprofessional.dedntb.gov.ua
The synthesis methods employed, such as co-precipitation and hydrothermal techniques, allow for the control of particle size and surface properties, which are crucial for their biomedical performance. rsc.orgrsc.org
Formation of Zirconium Phosphates and Phosphonates
This compound is a key reactant in the synthesis of zirconium phosphates and phosphonates, which are layered materials with a wide range of applications in ion exchange, catalysis, and intercalation chemistry. consensus.appresearchgate.net
The reaction of zirconyl chloride with phosphoric acid leads to the formation of α-zirconium phosphate (B84403) (α-ZrP), a well-studied layered material. benchchem.com The crystallinity and morphology of α-ZrP can be controlled by adjusting the reaction conditions, such as the concentration of phosphoric acid and the reaction temperature. csic.es For instance, mixing zirconyl chloride and concentrated phosphoric acid solutions followed by heating can produce plate-shaped α-ZrP crystals. csic.es Hydrothermal methods have also been employed to synthesize α-ZrP with controlled crystal size and aspect ratio. csic.es
Similarly, zirconyl chloride reacts with organophosphonic acids to yield zirconium phosphonates. benchchem.comsigmaaldrich.com These materials have a layered structure similar to zirconium phosphate but with organic groups attached to the phosphorus atoms, allowing for the tuning of their properties for specific applications. The synthesis often involves the slow decomposition of a Zr(IV) fluoro complex in the presence of the phosphonic acid and phosphoric acid. nih.gov
Table 3: Synthetic Routes to Zirconium Phosphates and Phosphonates from this compound
| Product | Reactants | Synthesis Method | Key Features of Product |
| α-Zirconium Phosphate (α-ZrP) | Zirconyl chloride, Phosphoric acid benchchem.comcsic.es | Direct precipitation, Hydrothermal csic.es | Layered structure, ion-exchange properties. benchchem.com |
| Zirconium Phosphonates | Zirconyl chloride, Organophosphonic acids benchchem.comnih.gov | Slow decomposition of fluoro complexes nih.gov | Layered structure with tunable organic functionalities. mdpi.com |
Synthetic Approaches for α-Zirconium Phosphates
Crystalline α-zirconium phosphate [α-Zr(HPO₄)₂·H₂O or α-ZrP] is a layered material with significant applications in ion exchange, catalysis, and intercalation chemistry. nih.govmagtech.com.cn this compound is a common precursor for its synthesis through several established routes.
The primary methods include:
Reflux Method : This traditional approach involves reacting zirconyl chloride with phosphoric acid. An amorphous precipitate is initially formed, which is then refluxed in concentrated phosphoric acid to induce crystallization. csic.es The degree of crystallinity is directly influenced by the refluxing time and the concentration of the phosphoric acid. csic.es
Hydrothermal Method : This technique involves heating a mixture of this compound and phosphoric acid in a sealed vessel (e.g., a Teflon-lined autoclave) at elevated temperatures, typically between 100°C and 200°C. csic.esmdpi.com The morphology of the resulting α-ZrP crystals, such as the length and thickness of the crystalline plates, can be controlled by adjusting the phosphoric acid concentration and reaction time. csic.es
Complexing Agent Method : This approach utilizes a complexing agent, most notably hydrofluoric acid (HF), to control the precipitation of α-ZrP. nih.govsioc-journal.cn Zirconyl chloride is dissolved in water, and HF is added to form stable zirconium fluoride (B91410) complexes. Subsequent addition of phosphoric acid leads to the gradual decomposition of these complexes and the controlled precipitation of highly crystalline α-ZrP. mdpi.comsioc-journal.cn The morphology can be tuned by the F/Zr molar ratio, with different ratios leading to plate-like or rod-shaped crystals. csic.es
The table below summarizes findings from various synthetic approaches for α-ZrP using this compound.
| Method | Key Reagents | Temperature | Duration | Key Finding |
| Hydrothermal | ZrOCl₂·8H₂O, H₃PO₄ | 200 °C | 24 h | Crystal length and thickness are directly proportional to H₃PO₄ concentration. csic.esmdpi.com |
| Direct Precipitation | ZrOCl₂·8H₂O, HCl, NaF, H₃PO₄ | Room Temp. | Rapid | Produces α-ZrP of good purity and high crystallinity with a 90% yield. google.com |
| Hydrothermal with HF | ZrOCl₂·8H₂O, H₃PO₄, HF | 100-120 °C | 24 h | The presence or absence of fluoride ions dictates the formation of rod-shaped or plate-shaped crystals, respectively. csic.esmdpi.com |
| Solid-State | ZrOCl₂·8H₂O, Na₃PO₄ | 80 °C | 96 h | Grinding reagents followed by autoclaving produces flower-like α-ZrP microstructures composed of nanosheets. mdpi.com |
Preparation of Mixed Zirconium Phosphonates
The versatility of this compound extends to the synthesis of layered α-zirconium(IV) phosphonates [Zr(RPO₃)₂]. These organic-inorganic hybrid materials are created by replacing phosphoric acid with one or more phosphonic acids (R-PO(OH)₂). This allows for the introduction of organic functional groups (R) into the inorganic layers, tailoring the material's surface properties.
A common synthetic route involves the hexafluorozirconate-mediated method. In a typical procedure, zirconyl chloride octahydrate is treated with hydrofluoric acid to form a ZrF₆²⁻ intermediate in solution. The subsequent addition of a phosphonic acid, or a mixture of different phosphonic acids, initiates an ion-exchange reaction that yields the corresponding α-zirconium phosphonate (B1237965). nih.gov This method is known to produce the α-phase exclusively, resulting in layered nanoplatelets with good crystallinity. nih.gov The use of mixed phosphonic acids allows for the creation of surfaces with combined functionalities.
Development of Zirconium Phosphate-Based Ion-Exchange Materials
The ion-exchange capability of α-zirconium phosphate is one of its most valuable properties, stemming from the Brønsted acidic P-OH groups within its layers. nih.gov These protons can be exchanged for other cations, making α-ZrP an effective material for applications such as the removal of heavy metal ions and ammonia (B1221849) from aqueous solutions. google.comosti.gov
The synthesis method directly impacts the ion-exchange performance. Materials with high crystallinity and well-defined layer structures, often obtained through methods like direct precipitation using fluoride complexing agents, exhibit selective ion-exchange capabilities. google.com Amorphous or poorly crystalline zirconium phosphates, which can be synthesized from zirconyl chloride under different conditions, also show ion-exchange properties, though their mechanisms are less understood and they possess multiple types of exchange sites. osti.gov The layered structure allows for the intercalation of various cations, with the exchange capacity and selectivity depending on the cation's size, charge, and the hydration state of the material. magtech.com.cnosti.gov
Synthesis of Zirconium-Based Metal-Organic Frameworks (Zr-MOFs)
This compound is a widely used precursor for the synthesis of zirconium-based metal-organic frameworks (Zr-MOFs), a class of porous materials known for their exceptional thermal and chemical stability. rsc.orgmdpi.com This stability arises from the strong coordination between Zr(IV) centers and carboxylate linkers, forming robust secondary building units (SBUs), typically hexanuclear oxo-clusters [Zr₆O₄(OH)₄]¹²⁺. rsc.orgchemrxiv.org
Influence of this compound as a Precursor on MOF Crystallinity and Porosity
The choice of the zirconium precursor significantly influences the properties of the resulting MOF. When zirconyl chloride octahydrate is used, it often promotes faster crystallization compared to anhydrous precursors like zirconium tetrachloride (ZrCl₄). chemrxiv.org This is attributed to the fact that the zirconyl chloride precursor already contains the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetrameric core, which is a pre-hydrolyzed species, facilitating the subsequent formation of the final Zr₆ oxo-cluster SBU. chemrxiv.org
However, the presence of structural water in this compound can also be detrimental to the crystalline and porous structure of some MOFs. rsc.org A systematic study on the synthesis of MOF-808 using different zirconium precursors (zirconium chloride, zirconyl chloride, and zirconyl nitrate) showed that the structural water in zirconyl chloride and zirconyl nitrate (B79036) led to an increase in the amorphous content and the formation of disorganized mesopores. rsc.org In contrast, for other systems like UiO-66, the use of this compound can be advantageous. The controlled hydrolysis it enables is crucial for MOF formation, and in its absence, the synthesis may not proceed. nih.gov
Modulated Synthesis and Oxo-Cluster Formation Mechanisms in Zr-MOFs
Modulated synthesis is a key strategy to control the nucleation and growth of Zr-MOF crystals, thereby improving crystallinity, controlling particle size, and sometimes enabling the formation of new phases. rsc.org This technique involves adding a competing ligand, or "modulator," to the reaction mixture. Monocarboxylic acids (e.g., formic acid, acetic acid) or inorganic acids (e.g., HCl, HBr) are common modulators. rsc.orgnih.gov They compete with the multidentate organic linkers for coordination to the zirconium centers, slowing down the crystallization process and allowing for the correction of defects during crystal growth. rsc.orgnih.gov
The table below highlights the effect of different modulators on the properties of UiO-66 synthesized from a zirconium precursor.
| Modulator | Precursor Concentration | Key Properties of Resulting UiO-66 |
| Hydrobromic Acid (HBr) | 0.2 mol L⁻¹ | High reaction mass efficiency, larger specific surface area, excellent thermal stability, higher porosity. rsc.orgnih.gov |
| Formic Acid | Various equivalents | Produces highly crystalline Zr-MOFs with high thermal stability; can decrease reaction time. csir.co.za |
| Acetic Acid | 100-120 equivalents | Can favor the formation of an hcp topology phase with Zr₁₂ clusters over the more common fcu phase with Zr₆ clusters. nih.gov |
Controlled Hydrolysis and Condensation Reactions
The chemistry of this compound in solution is fundamentally governed by hydrolysis and condensation. The zirconyl cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, present in the solid-state structure of ZrOCl₂·8H₂O, is itself a product of the hydrolysis of a simple zirconium(IV) source. wikipedia.org This tetrameric cluster serves as a pre-formed building block in many synthetic procedures.
Further controlled hydrolysis and condensation of this unit are essential for the formation of more complex structures like the Zr₆ oxo-clusters found in MOFs or the extended layers of zirconium phosphates. The presence of water, pH, temperature, and coordinating anions all play critical roles in directing these reactions. For instance, in the synthesis of α-ZrP, the condensation is driven by the reaction with phosphate groups. csic.es In MOF synthesis, the hydrolysis of the solvent (like DMF) and the controlled addition of water can generate intermediate species, such as [ZrCl(OH)₂(DMF)₂]Cl, which then act as precursors for the MOF. chemrxiv.orgnih.govchemrxiv.org The ability to control these hydrolysis and condensation pathways is therefore paramount to successfully synthesizing zirconium-based materials with desired structures and properties from this compound.
Impact of Reaction Conditions on Sol Viscosity and Particle Size in Zirconium Oxide Precursor Systems
The physical properties of the zirconium oxide precursor sol, particularly its viscosity and the average size of the suspended particles, are significantly influenced by the conditions under which the reaction is carried out. researchgate.net These parameters control the kinetics of the hydrolysis and condensation reactions, thereby affecting the growth and aggregation of the zirconia particles.
However, studies on related zirconium oxide precursor systems provide insights into these effects. For instance, in the precipitation of hydrous zirconia from zirconyl chloride using ammonia, the pH of the precipitation, the initial concentration of the zirconyl chloride solution, and the level of agitation all affect the resulting particle size. curtin.edu.au It was observed that a higher pH (pH 12) and a high level of agitation with a 0.81 M starting solution produced the smallest particles. curtin.edu.au The concentration of the starting material is a critical factor, with significant particle aggregation occurring at concentrations above 1.0 M. researchgate.net
Furthermore, the calcination temperature has a direct impact on the primary particle size, with an increase in temperature leading to larger particles. researchgate.net For example, increasing the calcination temperature from 600°C to 1000°C resulted in an increase in the primary particle size from 16 nm to 52 nm. researchgate.net
The following table summarizes the general influence of various reaction parameters on the properties of zirconia sols as described in the literature for related systems.
| Reaction Parameter | Effect on Sol Viscosity | Effect on Particle Size |
| Temperature | Influences reaction kinetics, affecting viscosity. researchgate.net | Higher calcination temperatures lead to larger particle sizes. researchgate.net |
| Precursor Concentration | Affects the rate of particle formation and aggregation. | Higher concentrations can lead to increased particle aggregation and larger effective particle sizes. researchgate.net |
| Ammonia/pH Level | A critical factor in the hydrolysis and condensation reactions. researchgate.net | Higher pH (e.g., pH 12) can lead to the formation of smaller particles. curtin.edu.au |
| Agitation Speed | Influences the homogeneity of the reaction mixture. researchgate.net | High agitation levels can contribute to the formation of smaller particles. curtin.edu.au |
Advanced Structural Characterization and Solution Chemistry of Zirconyl Chloride Hydrate Species
Elucidation of Tetranuclear Zirconium Complexes
The understanding of zirconyl chloride hydrate's structure is centered on the existence of a complex tetranuclear cation.
Each zirconium(IV) ion in the tetrameric complex is coordinated to eight oxygen atoms. iucr.org Initial studies described the arrangement of these eight oxygens around each zirconium atom as a distorted square antiprism. iucr.org However, subsequent and more refined analyses have shown that the coordination polyhedron deviates considerably from the previously reported D₄d antiprismatic geometry. cdnsciencepub.comresearchgate.net The geometry is, in fact, more accurately described as being closely related to a D₂d dodecahedron, possessing twofold axial symmetry within the bounds of experimental error. cdnsciencepub.comresearchgate.net The tetranuclear complex approximates D₂d point-group symmetry. cdnsciencepub.com
Precise measurements of the bond lengths within the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ complex have been determined through structural refinement. The mean bond length for the bridging zirconium to hydroxide (B78521) (Zr—OH) bonds is 2.142 ± 0.019 Å. cdnsciencepub.com The bond length for the terminal zirconium to water molecule (Zr—OH₂) bonds is longer, with a mean value of 2.272 ± 0.032 Å. cdnsciencepub.com
Table 1: Mean Bond Lengths in the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ Cation
| Bond Type | Mean Bond Length (Å) |
| Zr—OH (bridging) | 2.142 |
| Zr—OH₂ (terminal) | 2.272 |
Speciation Studies of Zirconium(IV) Compounds in Aqueous Solutions
The behavior of zirconyl chloride hydrate (B1144303) in water is characterized by the formation and interplay of various hydrolyzed and polymerized species.
In aqueous solutions, particularly acidic ones, the fundamental structural unit of dissolved zirconium(IV) is the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.nethzdr.de This species, found in the solid-state crystal structure, is believed to persist in solution. researchgate.net This tetramer is the predominant species in acidic environments, for instance at a pH of 1.5 or in acid concentrations above 1 M. researchgate.nethzdr.de Under certain conditions, these tetrameric units can undergo further polymerization and aggregation to form larger, poly-nuclear species, such as octamers. researchgate.net
The distribution of zirconium species in an aqueous solution is highly dependent on both pH and the concentration of the zirconium salt. researchgate.netnii.ac.jp
Influence of pH: In strongly acidic solutions (e.g., above 1 M HCl), the tetrameric unit [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ is the dominant species. researchgate.net As the acidity decreases (i.e., the pH increases), zirconium undergoes more extensive hydrolysis. researchgate.netacs.org This change in pH promotes the aggregation of tetrameric units into larger octameric or other poly-nuclear species. researchgate.net Studies on the synthesis of zirconia nanoparticles from zirconium salts also show that pH significantly affects the resulting structure, indicating its critical role in controlling hydrolysis and polymerization. electrochemsci.orgresearchgate.net
Influence of Concentration: The concentration of zirconium(IV) also plays a crucial role. The tetrameric species is known to be stable above a zirconium(IV) concentration of approximately 2 x 10⁻⁴ M in 1-2M acid. iucr.org Changes in concentration can shift the equilibrium between different species. For example, X-ray absorption fine structure (EXAFS) analyses of zirconium chloride solutions have shown that the Zr-Zr coordination number changes significantly as the concentration of HCl is varied, indicating a structural rearrangement of the zirconium species in solution. nii.ac.jp Increasing the concentration of zirconium can promote the formation of more highly polymerized species. researchgate.net
Table 2: Effect of pH and Concentration on Zirconium(IV) Speciation
| Condition | Predominant Species | Process |
| High Acidity (e.g., >1 M HCl) | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ (Tetramer) | Hydrolysis is limited, tetramer is stable. researchgate.net |
| Low Acidity / Higher pH | Poly-nuclear species (e.g., Octamers) | Increased hydrolysis and polymerization. researchgate.netiaea.org |
| High Zr(IV) Concentration | Poly-nuclear species | Promotes aggregation and polymerization. researchgate.net |
| Low Zr(IV) Concentration | Monomeric/Less-polymerized species | Equilibrium shifts away from polymerization. iucr.org |
Hydrolysis Behavior Leading to Zirconium Hydroxides and Oxides
The hydrolysis of zirconyl chloride (ZrOCl₂), particularly its common octahydrate form (ZrOCl₂·8H₂O), is a fundamental process for the synthesis of various zirconium compounds, including zirconium hydroxides and ultimately zirconium oxides (zirconia, ZrO₂). wikipedia.orgicm.edu.pl This transformation is a cornerstone in the production of advanced ceramics, catalysts, and other functional materials.
The process is initiated by the dissolution of zirconyl chloride in water, where it forms complex polynuclear species. The aqueous solution of zirconyl chloride is acidic due to the hydrolysis of the zirconium cation. researchgate.net The hydrolysis can be driven by changes in pH, such as the addition of a base like ammonium (B1175870) hydroxide (NH₄OH), or by thermal treatment. icm.edu.plresearchgate.net
Upon the addition of a base, zirconium hydroxide, often represented as Zr(OH)₄, precipitates out of the solution. icm.edu.pl This material is typically amorphous and can be described as hydrous zirconia (ZrO₂·nH₂O). wikipedia.org The reaction can be generalized as:
ZrOCl₂ + 2NH₄OH + (n-1)H₂O → ZrO₂·nH₂O(s) + 2NH₄Cl
Subsequent heating of the zirconium hydroxide or hydrous zirconia leads to dehydration and the formation of zirconium dioxide. The temperature of this calcination step is a critical parameter that influences the final crystalline phase of the zirconia, which can exist in monoclinic, tetragonal, and cubic structures. youtube.com
The hydrolysis of zirconium tetrachloride (ZrCl₄), a precursor to zirconyl chloride, also leads to the formation of hydrous zirconia. wikipedia.org High-temperature hydrolysis of ZrCl₄ in the gas phase is a complex process involving the formation of intermediate oxychlorohydroxides before yielding zirconia nanoparticles. acs.org
Investigation of Hydration States and Interfacial Interactions
Understanding the hydration states and the nature of interactions at the interface between zirconia and water is crucial for applications ranging from catalysis to biocompatible implants. aip.org
Vibrational Spectroscopy Studies of the Zirconia-Water Interface
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the molecular interactions at the zirconia-water interface. aip.orgnih.govrsc.org These methods provide insights into the types of hydroxyl groups present and the nature of adsorbed water molecules.
Studies using surface-sensitive techniques like vibrational sum frequency generation (VSFG) spectroscopy have identified different types of hydroxyl groups at the interface of yttria-stabilized zirconia (YSZ) and water. aip.org These include hydroxyls on the metal sites (Zr or Y) from the dissociative chemisorption of water, hydroxyls from proton adsorption to oxygen sites, and hydroxyl groups associated with physisorbed water. aip.org
FTIR spectroscopy has been used to study water adsorption on zirconia powders, revealing information about the adsorption energies. rsc.org The spectra often show broad bands corresponding to O-H stretching vibrations, indicative of hydrogen-bonded water molecules and surface hydroxyl groups. researchgate.net It's important to note that the strong signal from water in FTIR can sometimes obscure the signals from other species in aqueous solutions. thermofisher.com Raman spectroscopy, on the other hand, is less sensitive to water, making it a complementary technique for studying aqueous systems. thermofisher.comnih.gov
Analysis of H-Bonded Networks and Water Adsorption on Zirconium Surfaces
The adsorption of water on zirconium surfaces is a complex phenomenon involving both physisorption and chemisorption, leading to the formation of intricate hydrogen-bonded networks. aip.orgnih.gov
First-principles molecular dynamics simulations have shown that zirconium atoms on the zirconia surface act as active sites for the adsorption and dissociation of water molecules. nih.gov Water molecules can be strongly adsorbed, forming Zr-O bonds, and can also dissociate to form hydroxyl groups on the surface. nih.gov
The arrangement of these surface hydroxyl groups and adsorbed water molecules creates a two-dimensional hydrogen-bond network. nih.gov The strength and density of this network are dependent on factors such as the specific crystalline phase of the zirconia and the presence of any dopants. aip.org The configuration of adsorbed molecules can be influenced by hydrogen bonding between carboxylate and zirconyl oxygen atoms. nih.gov
The presence of defects on the zirconia surface can also play a significant role in water adsorption, with some studies suggesting that sites with strong water adsorption are associated with twofold-coordinated oxygen atoms. rsc.org The interaction between zirconia particles and water can also be influenced by the surface charge of the particles, with negatively charged particles in basic conditions bonding with water molecules through hydrogen bonding. researchgate.net
Mechanistic Investigations of Zirconyl Chloride Hydrate Reactivity
Lewis Acidity and Catalytic Mechanisms
Zirconyl chloride hydrate's efficacy as a catalyst in numerous organic reactions stems from its pronounced Lewis acidic character. This acidity is a direct consequence of the electronic properties of the zirconium atom and its coordination environment in the hydrated salt.
As a Lewis acid, zirconyl chloride hydrate (B1144303) can accept electron pairs from other molecules. This fundamental property allows it to play a crucial role in catalysis by stabilizing transition states and reactive intermediates. In organic synthesis, it is utilized as a precursor for a variety of zirconium-based catalysts. Its capacity to form stable complexes makes it valuable for promoting reactions such as the formation of carbon-carbon bonds and polymerization processes. By coordinating to a substrate, the zirconium center withdraws electron density, thereby activating the substrate towards subsequent chemical transformations. This stabilization of high-energy intermediates lowers the activation energy of the reaction, leading to enhanced reaction rates.
The catalytic prowess of this compound is significantly influenced by the intrinsic properties of the zirconium ion (Zr⁴⁺). Specifically, the high charge-to-size ratio of the zirconium ion is a key determinant of its strong Lewis acidity and, consequently, its high catalytic activity. This high ratio enables strong coordination with reactant molecules, which enhances its catalytic efficiency. This characteristic distinguishes it from other Lewis acids and makes it a potent catalyst for a range of chemical transformations.
| Property | Description | Reference |
| Lewis Acidity | Acts as an electron pair acceptor, enabling the stabilization of reaction intermediates. | |
| Catalytic Role | Serves as a precursor for zirconium-based catalysts used in organic synthesis, including C-C bond formation and polymerization. | |
| Charge-to-Size Ratio | The high charge-to-size ratio of the Zr⁴⁺ ion enhances its coordination strength and catalytic activity. |
Hydrolysis Mechanisms and Intermediate Product Formation
The interaction of this compound with water initiates a series of complex hydrolysis and condensation reactions, leading to the formation of various intermediate species and ultimately zirconium hydroxide (B78521). This process is also relevant to its thermal decomposition behavior.
ZrOCl₂ + 2NH₃ + 2H₂O → Zr(OH)₄↓ + 2NH₄Cl
This precipitation is a key step in the synthesis of zirconia (ZrO₂) nanoparticles, where the resulting zirconium hydroxide is calcined. The hydrolysis process can be influenced by factors such as pH and the presence of other coordinating species.
The thermal decomposition of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is a stepwise process that involves the formation of lower hydrates as intermediates. Investigations have shown that upon heating, the octahydrate first dehydrates to form zirconyl chloride tetrahydrate (ZrOCl₂·4H₂O). iaea.org Further heating leads to the formation of even lower hydrates, such as ZrOCl₂·3H₂O and ZrOCl₂·2H₂O. iaea.org Following these dehydration steps, a dechlorination process occurs, resulting in the formation of hydrated zirconium oxides. iaea.org Eventually, at higher temperatures (above 850°C), monoclinic zirconium oxide is formed. iaea.org
Table of Thermal Decomposition Intermediates of Zirconyl Chloride Octahydrate
| Intermediate Compound | Formation Step | Reference |
|---|---|---|
| Zirconyl chloride tetrahydrate (ZrOCl₂·4H₂O) | Initial dehydration of ZrOCl₂·8H₂O | iaea.org |
| Zirconyl chloride trihydrate (ZrOCl₂·3H₂O) | Further dehydration | iaea.org |
| Zirconyl chloride dihydrate (ZrOCl₂·2H₂O) | Further dehydration | iaea.org |
| Hydrated zirconium oxides | Dechlorination following dehydration | iaea.org |
Reaction Pathways in Zirconium Chloride-Water Atomic Layer Deposition (ALD) Processes
Zirconium chloride (ZrCl₄) and water are common precursors for the atomic layer deposition (ALD) of zirconium dioxide (ZrO₂) thin films. The ALD process relies on self-limiting surface reactions to achieve atomic-level control over film growth.
In the ZrCl₄-H₂O ALD process, the reaction mechanism has been studied over a range of temperatures (250–500 °C). rsc.org The primary reaction byproduct observed is hydrogen chloride (HCl). rsc.org The growth mechanism is influenced by the reaction temperature. At around 300 °C, approximately half of the chloride ligands are released during the ZrCl₄ pulse through exchange reactions with surface hydroxyl (OH) groups. rsc.orgrsc.org The remaining chloride ligands are then released during the subsequent water pulse, which regenerates the hydroxyl-terminated surface. rsc.orgrsc.org
However, at higher temperatures, the mechanism can shift. Due to a lower concentration of surface hydroxyl groups at elevated temperatures, a scenario where only one chlorine atom is released during the zirconium precursor pulse, with the other three being liberated during the water pulse, becomes more prevalent. rsc.org
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | ZrOCl₂·xH₂O |
| Zirconyl chloride octahydrate | ZrOCl₂·8H₂O |
| Zirconium(IV) ion | Zr⁴⁺ |
| Zirconium hydroxide | Zr(OH)₄ |
| Zirconia / Zirconium dioxide | ZrO₂ |
| Ammonia (B1221849) | NH₃ |
| Ammonium (B1175870) chloride | NH₄Cl |
| Zirconyl chloride tetrahydrate | ZrOCl₂·4H₂O |
| Zirconyl chloride trihydrate | ZrOCl₂·3H₂O |
| Zirconyl chloride dihydrate | ZrOCl₂·2H₂O |
| Zirconium tetrachloride | ZrCl₄ |
| Water | H₂O |
Mechanisms of Chlorine Loss Reactions in ZrCl₄-H₂O Systems
The formation of this compound occurs through the hydrolysis of zirconium tetrachloride (ZrCl₄). wikipedia.org This reaction is known to be rapid and essentially irreversible, a characteristic attributed to the high affinity of the zirconium(IV) ion for oxygen-containing ligands (oxophilicity). wikipedia.org
Detailed computational studies of the gas-phase hydrolysis of ZrCl₄ have elucidated the initial steps of chlorine loss. The reaction does not proceed by the direct formation of zirconyl chloride (ZrOCl₂). Instead, the mechanism involves a stepwise process:
Formation of Oxychlorohydroxides : The hydrolysis begins with the reaction between ZrCl₄ and water to form intermediate oxychlorohydroxides. researchgate.net
Elimination of HCl : Following the formation of these intermediates, hydrogen chloride (HCl) is eliminated. This pathway is favored over the direct production of MOCl₂ (where M=Zr) or MO₂ due to the high endothermicity of forming gas-phase metal dioxides. researchgate.net
This process highlights that chlorine loss is a sequential process mediated by the formation of hydroxylated and aquated zirconium chloride species, ultimately leading to the stable tetrameric cluster structure of this compound, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, in the solid state. wikipedia.org
Effect of Temperature on Surface Chemistry and Reaction Mechanism during ALD
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions. The use of ZrCl₄ and water (H₂O) as precursors for depositing zirconium oxide (ZrO₂) films provides a clear example of how temperature influences surface chemistry and reaction mechanisms.
In situ studies of the ZrCl₄-H₂O ALD process between 250 °C and 500 °C reveal that the primary reaction byproduct is hydrogen chloride (HCl). researchgate.net The growth rate of the ZrO₂ film is not linear with temperature; it reaches a maximum at 300 °C. researchgate.net
The reaction mechanism for chlorine loss during the ALD cycle is highly dependent on the substrate temperature:
At lower temperatures (e.g., 300 °C): The mechanism proceeds in two distinct half-reactions. Approximately half of the chlorine ligands are released as HCl during the ZrCl₄ pulse, and the remaining half are released during the subsequent H₂O pulse. researchgate.net
At higher temperatures: The mechanism shifts. There is a tendency for only one chlorine ligand to be released during the ZrCl₄ pulse, with the other three being removed during the water pulse. researchgate.net This change is attributed to the dehydroxylation of the substrate surface at elevated temperatures. researchgate.net As the concentration of surface hydroxyl (-OH) groups decreases with increasing temperature, there are fewer sites available to react with the incoming ZrCl₄ precursor, thus altering the ligand exchange mechanism. researchgate.net
This temperature-dependent behavior is a general feature in ALD processes using metal halides and water. Studies using other zirconium precursors, such as tetrakis(dimethylamido)zirconium (TDMA-Zr), also show that growth per cycle (GPC) generally decreases at higher temperatures due to the thermal decomposition of the precursor and the reduced concentration of surface hydroxyl groups. osti.gov
Analysis of Oxidation, Reduction, and Substitution Reaction Pathways
The reactivity of this compound can be categorized into oxidation, reduction, and substitution pathways, which are fundamental to its application in various fields.
Oxidation: Zirconium in this compound exists in its highest and most stable +4 oxidation state, as part of the [Zr₄(OH)₈]⁸⁺ cationic cluster. wikipedia.org Therefore, the compound itself does not typically undergo further oxidation. However, it is a key intermediate in processes that involve changes in the oxidation state of other elements or are part of a broader oxidation-reduction cycle. For instance, the production of high-purity zirconia (ZrO₂) for ceramics often involves heating this compound (calcination), a process that removes water and chloride to yield the stable oxide without changing the Zr(IV) oxidation state. noahchemicals.com
Reduction: While Zr(IV) is stable, it can be reduced under specific conditions. The most significant industrial reduction pathway involves its precursor, ZrCl₄. In the Kroll process, ZrCl₄ is reduced by magnesium metal to produce metallic zirconium. noahchemicals.com Zirconium(IV) chloride can also be reduced by zirconium metal to yield zirconium(III) chloride. wikipedia.org More recent research in synthetic chemistry has shown that zirconocene (B1252598) dichloride (Cp₂ZrCl₂), a derivative of ZrCl₄, can be reduced from a Zr(IV) to a Zr(III) species using photoredox catalysis. acs.org This Zr(III) species is a powerful reductant capable of activating stable bonds. acs.org
Substitution: Substitution reactions are a major feature of this compound's chemistry.
Catalysis: Zirconyl chloride acts as an efficient Lewis acid catalyst for electrophilic substitution reactions in organic synthesis. For example, it catalyzes the reaction between indoles and aldehydes or ketones to produce bis(indolyl)methanes in high yields. chem-soc.si In this role, the zirconyl species coordinates to the carbonyl oxygen, activating the aldehyde for nucleophilic attack by the indole. chem-soc.si
Ligand Exchange: The chloride ions in the structure are not strongly bound to the zirconium centers in the cationic cluster and can be readily replaced. wikipedia.org This allows zirconyl chloride to serve as a precursor for a variety of zirconium materials through substitution reactions. For example, it reacts with phosphoric acid to synthesize α-zirconium phosphate (B84403) and with organophosphonic acids to form zirconium phosphonates.
Catalytic Applications and Reaction Engineering Utilizing Zirconyl Chloride Hydrate
Organic Transformations Catalyzed by Zirconyl Chloride Hydrate (B1144303)
Zirconyl chloride hydrate's efficacy as a Lewis acid catalyst stems from the high charge-to-size ratio of the zirconium ion, which allows it to accept electron pairs and activate substrates. In aqueous solutions, it forms a tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which is believed to be the active catalytic species. organic-chemistry.orgwikipedia.org
Direct Condensation Reactions for N-Methylamide Synthesis
Zirconyl chloride octahydrate has proven to be a highly effective catalyst for the direct synthesis of N-methylamides from carboxylic acids and N,N'-dimethylurea (DMU). organic-chemistry.org This reaction, often conducted under solvent-free conditions and microwave irradiation, offers a green and efficient alternative to traditional methods. organic-chemistry.org The use of DMU as a nitrogen source is advantageous as it avoids the generation of water, which can lead to equilibrium limitations and amide hydrolysis. organic-chemistry.org
The reaction accommodates a wide range of carboxylic acids, including aromatic, aliphatic, and unsaturated variants, with various functional groups. organic-chemistry.org
Table 1: this compound Catalyzed Synthesis of N-Methylamides
| Carboxylic Acid | Product (N-Methylamide) | Yield (%) | Time (min) |
| Benzoic acid | N-Methylbenzamide | 95 | 3 |
| 4-Nitrobenzoic acid | N-Methyl-4-nitrobenzamide | 98 | 5 |
| 4-Chlorobenzoic acid | 4-Chloro-N-methylbenzamide | 96 | 4 |
| Phenylacetic acid | N-Methyl-2-phenylacetamide | 85 | 10 |
| Cinnamic acid | N-Methylcinnamamide | 88 | 8 |
Data sourced from a study by Talukdar et al., demonstrating the efficiency of ZrOCl₂·8H₂O under microwave irradiation. organic-chemistry.org
Broader Scope of Lewis Acid Catalysis in Diverse Organic Reactions
The utility of this compound as a Lewis acid catalyst extends beyond amide synthesis. It has been successfully employed in a variety of other organic transformations:
Acetylation: It serves as an efficient and reusable catalyst for the acetylation of phenols, thiols, amines, and alcohols using acetic anhydride, often under solvent-free conditions. researchgate.net This method is notable for its high yields and chemoselectivity, even with acid-sensitive alcohols. researchgate.net
Cycloaddition Reactions: Zirconyl chloride catalyzes the cycloaddition of carbon dioxide to aziridines, yielding 5-aryl-2-oxazolidinones with high conversion and selectivity. researchgate.net This process is environmentally benign, operating under solvent-free conditions. researchgate.net
Esterification: It is an effective and reusable catalyst for the synthesis of esters from alcohols and 1,3-diketones via a retro-Claisen condensation. rsc.org The reaction is compatible with a broad range of primary and secondary alcohols. rsc.org
Cellulose (B213188) Acetylation: As a green Lewis acid catalyst, it facilitates the direct acetylation of cotton cellulose using acetic anhydride, both with and without a solvent. researchgate.netresearchgate.net
Catalyst Reusability and Environmental Considerations in Green Chemistry
A significant advantage of this compound is its reusability, which aligns with the principles of green chemistry. organic-chemistry.orgresearchgate.net After a reaction, the catalyst can often be recovered by simple filtration and reused multiple times without a significant loss of activity. organic-chemistry.orgresearchgate.netresearchgate.net For instance, in the synthesis of N-methylamides, the catalyst was reused for up to four cycles, and in the cycloaddition of CO₂ to aziridines, it was reused for over five cycles. organic-chemistry.orgresearchgate.net
The use of this compound is considered environmentally friendly due to its low toxicity, easy handling, and stability. organic-chemistry.orgluxfermeltechnologies.com Its ability to function effectively in water or under solvent-free conditions further enhances its green credentials by reducing the reliance on volatile organic solvents. organic-chemistry.orgresearchgate.netresearchgate.net
Optimization of Reaction Conditions and Catalyst Loading for Specific Transformations
Optimizing reaction conditions is crucial for maximizing the efficiency of this compound-catalyzed transformations. Key parameters that are often adjusted include catalyst loading, temperature, and reaction time.
In the synthesis of N-methylamides, studies have shown that a catalyst loading of 10 mol% under microwave irradiation at 560 W provides optimal results. organic-chemistry.org For the acetylation of cellulose under microwave conditions, a specific amount of catalyst (400 mg of ZrOCl₂·8H₂O) and reaction time (16 minutes) were identified as optimal for achieving a high degree of substitution. researchgate.net The optimization of catalyst loading is a common strategy to enhance the performance of various catalytic systems, aiming for high efficiency with minimal catalyst usage. researchgate.netresearchgate.net
Application in Mixed Zirconium Phosphonate (B1237965) Catalysis
This compound is a key precursor in the synthesis of zirconium phosphonate materials, which are themselves versatile catalysts. mdpi.comtezu.ernet.inresearchgate.net These materials are typically prepared by reacting this compound with organophosphonic acids. tezu.ernet.in The resulting zirconium phosphonates possess a layered structure with tunable surface properties, combining the Brønsted acidity of P-OH groups with the Lewis acidity of Zr⁴⁺ centers. mdpi.com
This dual acidity makes them effective in a range of catalytic applications. mdpi.comresearchgate.net For example, a zirconium phosphonate framework with an anchored imidazolium (B1220033) functionality, synthesized from this compound, has shown good catalytic activity in the esterification of benzaldehyde. tezu.ernet.in Furthermore, mixed zirconium phosphate-sulphate catalysts, also prepared from a this compound precursor, have been investigated for the acetylation of glycerol (B35011) to produce fuel additives. mdpi.com
Advanced Materials Science: Fabrication and Functionalization Using Zirconyl Chloride Hydrate
Development of Zirconia-Based Nanomaterials for Electronic and Optical Applications
Zirconyl chloride hydrate (B1144303) (ZrOCl₂·8H₂O) serves as a critical and versatile precursor in the synthesis of advanced zirconia-based nanomaterials. Its utility spans a wide range of applications, particularly in the fields of electronics and optics, owing to the desirable properties of the resulting zirconium dioxide (ZrO₂) nanostructures. benchchem.com The ability to control the hydrolysis of zirconyl chloride allows for the tailored synthesis of nanoparticles with specific sizes, shapes, and crystalline phases, which are crucial for their performance in various devices. rsc.orgnih.gov
Precursor for Gate Insulators in Flexible Electronics
Zirconyl chloride hydrate is a key component in the fabrication of gate insulators for flexible electronics. benchchem.com Gate insulators are fundamental components of transistors, controlling the flow of current. In flexible electronics, these materials must not only possess excellent dielectric properties but also be mechanically robust. Zirconia (ZrO₂) derived from this compound is a promising candidate due to its high dielectric constant, wide bandgap, and good thermal stability. nih.gov
The synthesis process often involves the sol-gel method, where this compound is hydrolyzed to form a zirconia sol, which is then deposited as a thin film. This method allows for low-temperature processing, which is compatible with flexible polymer substrates. The resulting zirconia films act as the gate insulator, enabling the fabrication of high-performance, low-voltage flexible transistors. The intricate tetranuclear structure of zirconyl chloride, [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂, facilitates controlled hydrolysis, which is advantageous for the synthesis of these oxide materials compared to other precursors like zirconium tetrachloride. benchchem.com
Fabrication of Optical Coatings from Zirconium Compounds
Zirconium compounds derived from precursors like zirconyl chloride are utilized in the fabrication of optical coatings. These coatings are thin layers of material applied to optical components like lenses and mirrors to enhance their performance by modifying their reflective and transmissive properties. Zirconia is a favored material for optical coatings due to its high refractive index, durability, and wide transparency range from the near-ultraviolet to the near-infrared.
The fabrication of these coatings can be achieved through various deposition techniques, including sol-gel, sputtering, and electron beam evaporation. When using this compound as a precursor in the sol-gel process, it is dissolved in a suitable solvent and then hydrolyzed to form a zirconia gel. This gel can then be applied as a coating and densified through heat treatment to form a hard, transparent zirconia film. The ability to precisely control the thickness and uniformity of the coating is critical for achieving the desired optical properties.
Application in Transistor Insulation and Gate Dielectrics
This compound is an important precursor for developing zirconia-based materials used in transistor insulation and as gate dielectrics. benchchem.com In the semiconductor industry, there is a continuous drive to shrink the size of transistors to improve device performance. As transistors become smaller, the traditional silicon dioxide (SiO₂) gate dielectric becomes too thin and leaky. High-k dielectrics, such as zirconia, are being investigated as replacements for SiO₂ because they can be physically thicker for the same capacitance, thus reducing leakage current. nus.edu.sg
Zirconia films for gate dielectric applications can be produced from this compound through various methods, including atomic layer deposition (ALD) and chemical vapor deposition (CVD). These techniques allow for the growth of highly uniform and conformal thin films with precise thickness control, which is essential for modern transistor fabrication. The resulting zirconia gate dielectrics exhibit a high dielectric constant, which allows for continued scaling of transistors while maintaining low power consumption. nus.edu.sg
Adsorption and Remediation Materials
This compound is a valuable precursor for the synthesis of zirconium-based materials with significant applications in environmental remediation, particularly for the removal of pollutants from water. The resulting zirconium (hydr)oxide composites and other zirconium-based materials exhibit a high affinity for certain contaminants, making them effective adsorbents.
Development of Amorphous Zirconium (Hydr)oxide Composites for Phosphate (B84403) Removal
Amorphous zirconium (hydr)oxide composites have emerged as highly effective materials for the removal of phosphate from water. gjesm.net Eutrophication, caused by excess phosphate in water bodies, is a major environmental concern. Zirconium-based materials have a strong affinity for phosphate ions through the formation of stable inner-sphere complexes.
The synthesis of these composites often starts with this compound, which is hydrolyzed to form amorphous zirconium hydroxide (B78521). This material can then be combined with other materials, such as layered double hydroxides (LDHs), to create composites with enhanced properties. For instance, a composite of amorphous zirconium (hydr)oxide and MgFe-LDH has demonstrated a high adsorption capacity for phosphate. gjesm.net The amorphous nature of the zirconium (hydr)oxide provides a high surface area and a large number of active binding sites for phosphate adsorption. gjesm.net
Evaluation of Zirconium-Based Materials in Wastewater Treatment
Zirconium-based materials, often synthesized from this compound, have been extensively evaluated for their effectiveness in wastewater treatment. mdpi.com These materials can remove a variety of pollutants, including heavy metals and organic dyes, in addition to phosphate. The mechanism of removal is typically adsorption, where the pollutant ions or molecules bind to the surface of the zirconium-based material.
Layered zirconium phosphate (ZrP), which can be prepared from zirconyl chloride and phosphoric acid, is a versatile material for wastewater treatment. mdpi.com It can act as an ion exchanger, removing heavy metal cations from solution. Furthermore, ZrP can be incorporated into composite materials with polymers or other inorganic materials to create more robust and practical systems for large-scale applications. mdpi.com The performance of these materials is often evaluated based on their adsorption capacity, selectivity, and reusability. Studies have shown that zirconium-based adsorbents can be regenerated and reused multiple times, making them an economically viable option for wastewater treatment. gjesm.net
| Parameter | Finding | Reference |
| Phosphate Adsorption Capacity | An amorphous zirconium (hydr)oxide/MgFe layered double hydroxides composite showed an optimum adsorption capacity of 25.15 mg-P/g at pH 4. | gjesm.net |
| Desorption Efficiency | Nearly complete phosphate desorption, with an efficiency of 91.7%, was achieved using 0.1 N NaOH for one hour. | gjesm.net |
| Reusability | The initial adsorption capacity was maintained at approximately 83% after eight adsorption-desorption cycles. | gjesm.net |
Biomaterials and Energy Materials Development
This compound serves as a critical precursor in the synthesis of advanced materials for biomedical and energy applications. Its utility stems from its ability to be converted into various zirconium compounds, such as oxides, phosphates, and phosphonates, which possess desirable properties for these high-performance sectors.
Zirconium Phosphates and Phosphonates in Hard Tissue Reconstruction
The field of hard tissue engineering is increasingly turning to advanced bioceramics that offer a combination of mechanical strength, biocompatibility, and osteoconductivity. Zirconia (ZrO₂), often derived from this compound, has garnered significant attention for creating scaffolds in bone regeneration due to its superior mechanical properties and chemical stability. nih.gov
However, zirconia itself is bioinert, meaning it does not readily bond with bone tissue. nih.gov To overcome this limitation, researchers have focused on surface modifications and the creation of composite materials. A key strategy involves coating zirconia scaffolds with calcium phosphate compounds, such as hydroxyapatite (B223615) (HA), to enhance their bioactivity and promote bone integration. nih.govnih.gov The synthesis of zirconia-based scaffolds often begins with precursors like zirconyl chloride, which are then processed to create the final ceramic structure. nih.gov
Research has demonstrated that coating zirconia scaffolds with a gradient apatite layer can induce osteoconductivity. nih.gov These coatings can be applied using methods like sol-gel and powder slurry techniques. nih.gov Furthermore, the inclusion of zirconia in nanocomposites, for instance with alumina, has been shown to influence the formation of calcium phosphates on the material's surface, which is crucial for bone regeneration therapies. mdpi.com The addition of ZrO₂ can promote the formation of various calcium and strontium-containing phosphate phases that are of biological interest. mdpi.com While direct applications of zirconium phosphates and phosphonates in hard tissue reconstruction are an emerging area, the foundational use of this compound-derived zirconia in creating robust scaffolds for bone repair is well-established. nih.govnih.gov
Table 1: Research Findings on Zirconia-Based Materials in Hard Tissue Reconstruction
| Material/Scaffold | Precursor/Component | Key Findings | Reference(s) |
| Zirconia-based scaffolds | Zirconia (from precursors like zirconyl chloride) | High mechanical strength and biocompatibility for bone tissue engineering. | nih.govnih.gov |
| Hydroxyapatite-coated zirconia | Zirconia, Hydroxyapatite | Coating enhances osteoconductivity and bonding with bone tissue. | nih.govnih.gov |
| Alumina/Zirconia nanocomposites | Alumina, Zirconia | ZrO₂ inclusion influences the formation of bioactive calcium phosphate phases. | mdpi.com |
Components for Proton Exchange Membrane Fuel Cells
This compound is a key starting material for synthesizing components aimed at improving the performance of Proton Exchange Membrane Fuel Cells (PEMFCs). A significant area of research is the development of modified proton exchange membranes that can operate efficiently at higher temperatures and lower humidity.
Zirconium phosphate (ZrP), synthesized from this compound, is incorporated as a filler into commercial membranes like Nafion®. mdpi.com This creates nanocomposite membranes with enhanced properties. The inclusion of ZrP nanoparticles has been shown to improve water uptake and lead to higher fuel cell performance, achieving a maximum power density of 188.6 mW cm⁻² in one study. mdpi.com These modified membranes also exhibit better mechanical properties and lower methanol (B129727) permeability, which are crucial for the longevity and efficiency of the fuel cell. mdpi.com
The synthesis of ZrP often involves the reaction of zirconyl chloride octahydrate with phosphoric acid under various conditions, including hydrothermal, reflux, or microwave-assisted methods. lifeboat.comresearchgate.net The resulting ZrP materials can then be integrated into polymer matrices, such as sulfonated poly(ether ether ketone) (SPEEK), which is considered a promising alternative to traditional perfluorosulfonic acid membranes due to its thermal stability and tunable proton conductivity. grantome.com The goal is to develop membranes that meet the demanding targets for next-generation fuel cells, such as operating at temperatures up to 120°C with high proton conductivity. epa.gov
Table 2: Performance of Zirconium Phosphate-Modified Fuel Cell Membranes
| Membrane Type | Precursor for Modifier | Operating Condition | Performance Metric | Result | Reference(s) |
| Nafion®/ZrP | Zirconyl chloride octahydrate | 80 °C | Max. Power Density | 188.6 mW cm⁻² | mdpi.com |
| Nafion®/ZrP | Zirconyl chloride octahydrate | 80 °C | Water Uptake | 47-49% | mdpi.com |
| SPEEK (general) | - | 80 °C | Target Proton Conductivity | 100 mS cm⁻¹ | grantome.com |
| PFSI-PA (advanced membrane) | - | 105 °C, 40% RH | Power Output | 1.58 W cm⁻² (H₂-air) | epa.gov |
Role in Next-Generation Batteries and Supercapacitors
Zirconium-based materials, often synthesized from zirconyl chloride precursors, are emerging as significant candidates for developing next-generation energy storage devices like batteries and supercapacitors. gadgets360.com Their unique chemical and physical properties, including structural flexibility and stability, make them suitable for various components within these systems. gadgets360.com
One of the most promising applications is in the development of solid-state electrolytes for all-solid-state batteries (ASSBs). For instance, lithium zirconium chloride (Li₂ZrCl₆), which can be synthesized using zirconium-containing precursors, is an attractive candidate for a solid electrolyte. nih.gov Recent research has focused on enhancing its properties through strategies like fluorination and creating lithium-rich compositions. A Li-rich fluorinated halide solid electrolyte demonstrated double the ionic conductivity of the pristine material and improved stability at high voltages. nih.gov An all-solid-state cell using this electrolyte with a LiCoO₂ cathode achieved a remarkable initial specific capacity of 198.0 mAh g⁻¹ at 0.1 C. nih.gov
Zirconium (IV) chloride, a related compound, is also pivotal in fabricating advanced batteries and supercapacitors. mdpi.com Furthermore, zirconium-based metal-organic gels (MOGs) synthesized from precursors like zirconyl chloride offer robustness and chemical stability, making them suitable substrates for various electrochemical applications. gadgets360.com
Table 3: Zirconium-Based Materials in Advanced Energy Storage
| Material | Precursor Source | Application | Key Performance Metric | Reference(s) |
| Li-Rich Fluorinated Lithium Zirconium Chloride | Zirconium compounds | Solid-state electrolyte for ASSBs | Initial Specific Capacity: 198.0 mAh g⁻¹ (at 0.1 C) | nih.gov |
| Garnet-Li₇La₃Zr₂O₁₂ | Zirconium compounds | Solid-state electrolyte for Li-ion batteries | Bulk Li-ion Conductivity: 4.0×10⁻⁴ S cm⁻¹ (at 20 °C) | gadgets360.com |
| Zirconium-based perovskites | Zirconium compounds | Potential for batteries and supercapacitors | Structural flexibility and varied properties | gadgets360.com |
Emerging Applications in Quantum Computing and Nanotechnology
The unique properties of zirconium compounds derived from precursors like this compound are paving the way for their use in cutting-edge fields such as nanotechnology and quantum computing.
In nanotechnology, zirconyl chloride is a common starting material for the synthesis of zirconium-based nanomaterials, including zirconia (ZrO₂) nanoparticles and zirconium quantum dots (Zr QDs). nih.govnih.gov These nanomaterials are valuable due to their high thermal stability, biocompatibility, and unique optical properties. nih.gov A method for synthesizing chiral zirconium quantum dots using L(+)-ascorbic acid as a ligand has been developed. nih.gov These Zr QDs, with a size of 2-3 nm, exhibit fluorescence and have been explored for biosensing applications. researchgate.netnih.gov The synthesis of Zr QDs with a band gap energy of around 5.07 eV qualifies them as semiconductors, opening up possibilities for their use in various electronic and optical devices. researchgate.net
In the realm of quantum computing, certain zirconium-containing materials exhibit exotic states of matter. Researchers have identified the crystalline compound cerium zirconium oxide (Ce₂Zr₂O₇) as a quantum spin liquid. lifeboat.comgadgets360.com This state of matter, characterized by highly entangled and fluctuating electron spins even at near-absolute zero temperatures, holds promise for the development of revolutionary technologies, including fault-tolerant quantum computers. lifeboat.comgadgets360.com The synthesis of such complex oxides would rely on high-purity precursors, a role that can be fulfilled by compounds like zirconyl chloride. While the direct application of this compound in quantum devices is still in the exploratory phase, its role as a precursor to quantum-active materials and functional nanostructures is a significant and growing area of research. lifeboat.com
Table 4: Zirconium-Based Materials in Emerging Technologies
| Material | Precursor Source | Field of Application | Key Property/Finding | Reference(s) |
| Zirconium Quantum Dots (Zr QDs) | Zirconyl chloride (inferred) | Nanotechnology, Biosensing | Semiconductor with ~5.07 eV band gap; chiral properties. | nih.govresearchgate.net |
| Cerium Zirconium Oxide (Ce₂Zr₂O₇) | Zirconium compounds | Quantum Computing | Identified as a 3D quantum spin liquid. | lifeboat.comgadgets360.com |
| Zirconia (ZrO₂) Nanoparticles | Zirconyl chloride | Nanotechnology | High thermal and chemical stability, biocompatibility. | nih.gov |
Analytical Methodologies and Purity Assessment for Zirconyl Chloride Hydrate
Trace Impurity Analysis and Quality Control
The quality control of zirconyl chloride hydrate (B1144303) necessitates the precise detection and quantification of various impurities. Among these, hafnium and residual chloride ions are of particular significance due to their chemical similarity and potential impact on the material's properties.
Detection and Quantification of Hafnium and Residual Chloride Ions
Zirconium and hafnium exhibit remarkably similar chemical properties, making their separation and individual quantification challenging. mdpi.cominorganicventures.com However, their nuclear properties differ significantly, rendering the removal of hafnium crucial for applications in the nuclear industry. mdpi.com Several analytical techniques are employed for the determination of hafnium content in zirconium compounds.
Spectrophotometry: This method often involves the use of specific reagents that form colored complexes with zirconium and hafnium, allowing for their quantification based on light absorbance. mdpi.com For instance, xylenol orange can be used as a chromogenic agent, with the absorbance of the resulting complexes measured at a specific pH to determine the concentration of each element. mdpi.com The absorbance of zirconium and hafnium ions with the same mass concentration differs, with zirconium ions generally exhibiting higher absorbance due to their lower atomic mass and consequently higher molar concentration. mdpi.com
Fluorimetry: Certain organic reagents, such as quercetin (B1663063), form fluorescent complexes with hafnium in highly acidic solutions, while the corresponding zirconium complex does not fluoresce under the same conditions. psu.edu This selective fluorescence provides a basis for the quantitative determination of hafnium in the presence of zirconium. psu.edu
Inductively Coupled Plasma (ICP) Spectrometry: ICP-based techniques, such as ICP-Optical Emission Spectrometry (ICP-OES), are powerful tools for trace element analysis and can be used to determine the concentration of hafnium and other metallic impurities in zirconyl chloride. mdpi.comcurtin.edu.au
The determination of residual chloride ions is also a critical aspect of quality control. While zirconyl chloride is a chloride salt, excess or unreacted chloride can be considered an impurity. Gravimetric methods, involving the precipitation of silver chloride (AgCl) upon the addition of silver nitrate (B79036) to a solution of zirconyl chloride, can be used for the quantitative analysis of chloride ions. libretexts.org
Impact of Impurities on Catalytic and Structural Studies
The presence of impurities in zirconyl chloride hydrate can have a significant impact on its performance in catalytic and structural applications.
Structural Studies: In the synthesis of metal-organic frameworks (MOFs), the nature of the zirconium precursor, including the presence of impurities, can influence the crystalline and porous structure of the final material. rsc.org While a study on MOF-808 synthesis indicated that the type of zirconium precursor (chloride, oxychloride, or nitrate) did not significantly alter the surface properties or thermal stability, it did impact the crystallinity and mesoporosity of the material. rsc.org Impurities can act as nucleation sites or inhibitors, leading to variations in crystal growth and morphology. Furthermore, in corrosion studies, impurities like tin in zirconium alloys have been shown to significantly affect the formation of passive films and the pitting potential in chloride-containing environments. researchgate.net
Advanced Assay Purity Determination by Gravimetry and Complexometric Titration
Gravimetry: Precipitation gravimetry is a highly accurate technique for determining the amount of a substance by weighing a precipitate of known composition. libretexts.org For zirconyl chloride, the zirconium content can be determined by precipitating it as zirconium hydroxide (B78521) (Zr(OH)₄) or another insoluble zirconium compound, followed by calcination to zirconium dioxide (ZrO₂), which is then weighed. The accuracy of this method relies on the low solubility of the precipitate and its high purity. libretexts.org
Complexometric Titration: This volumetric method involves the titration of zirconium ions with a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). tandfonline.comresearchgate.netrsc.org The endpoint of the titration is detected using a suitable indicator, such as xylenol orange or methylthymol blue. tandfonline.comresearchgate.net To ensure accurate results, it is crucial to overcome the polymerization of zirconium ions in solution, which can be achieved by boiling the sample in a nitric acid medium before titration. rsc.orgpsu.edu This method is highly selective and can be adapted to determine zirconium in the presence of other metal ions by using appropriate masking agents. tandfonline.com
Spectroscopic Characterization Techniques
Spectroscopic techniques provide valuable information about the chemical bonding, composition, and electronic state of elements within this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FTIR spectra reveal characteristic vibrational modes.
O-H Vibrations: A broad band in the region of 3000-3500 cm⁻¹ is typically attributed to the O-H stretching vibrations of the water molecules of hydration. researchgate.net A peak around 1627 cm⁻¹ corresponds to the H-O-H bending vibration of these water molecules. researchgate.net
Zr-O and Zr-OH Vibrations: The presence of Zr-O and Zr-OH bonds can be identified by peaks in the lower wavenumber region. For instance, a peak around 460 cm⁻¹ can be assigned to the Zr-O bond stretching vibration. researchgate.net Vibrations corresponding to bridging OH groups in hydrated zirconia structures may appear in the range of 1330-1520 cm⁻¹. researchgate.net
The FTIR spectrum provides a fingerprint of the compound, confirming the presence of water of hydration and the zirconyl moiety.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
In the analysis of this compound, XPS can provide detailed information about the surface chemistry. researchgate.net
Elemental Composition: Survey scans can identify the elements present on the surface, including zirconium, oxygen, and chlorine.
Chemical State Analysis: High-resolution spectra of the core levels of each element (e.g., Zr 3d, O 1s, Cl 2p) provide information about their oxidation states and chemical environment. researchgate.netpolimi.it For example, the binding energy of the Zr 3d peak can confirm the +4 oxidation state of zirconium. The O 1s spectrum can differentiate between oxygen in the form of oxides and hydroxides.
XPS is particularly useful for understanding the surface chemistry of zirconyl chloride and its derivatives, which is crucial for applications in catalysis and surface coatings. polimi.it
Data Tables
Table 1: Analytical Methods for this compound Purity Assessment
| Analytical Technique | Analyte/Parameter | Principle | Key Findings/Applications |
| Spectrophotometry | Hafnium, Zirconium | Formation of colored complexes with chromogenic agents like xylenol orange. | Allows for the quantification of individual elements based on differing absorbance. mdpi.com |
| Fluorimetry | Hafnium | Selective fluorescence of hafnium complexes with reagents like quercetin in acidic media. | Enables determination of hafnium in the presence of non-fluorescent zirconium. psu.edu |
| ICP-OES | Trace Metals (e.g., Hf, Al, Fe) | Measurement of atomic emission signals from an inductively coupled plasma source. | Provides multi-elemental analysis for comprehensive impurity profiling. curtin.edu.au |
| Gravimetry | Zirconium, Chloride | Precipitation of a sparingly soluble compound of known stoichiometry, followed by weighing. | Highly accurate method for assay and chloride content determination. libretexts.org |
| Complexometric Titration | Zirconium | Titration with EDTA, a strong complexing agent, using a colorimetric indicator. | A reliable and selective method for determining zirconium concentration. tandfonline.comresearchgate.net |
Table 2: Spectroscopic Characterization of this compound
| Spectroscopic Technique | Information Obtained | Characteristic Peaks/Regions | Significance |
| FTIR | Vibrational modes of functional groups | ~3000-3500 cm⁻¹ (O-H stretch), ~1627 cm⁻¹ (H-O-H bend), ~460 cm⁻¹ (Zr-O stretch) | Confirms the presence of water of hydration and the zirconyl structure. researchgate.net |
| XPS | Surface elemental composition and chemical states | Zr 3d, O 1s, Cl 2p core level spectra | Provides quantitative surface analysis and information on oxidation states. researchgate.netpolimi.it |
Raman Spectroscopy for Phase Identification
Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules, making it a valuable tool for phase identification and structural analysis of materials like this compound. The technique involves illuminating a sample with a monochromatic laser beam and analyzing the inelastically scattered light. The resulting Raman spectrum shows shifts in frequency that are characteristic of the specific chemical bonds and crystal structure of the material.
For zirconyl chloride and its hydrated forms, Raman spectroscopy can distinguish between different crystalline phases and hydrates. For instance, the Raman spectra of solid zirconium tetrachloride (ZrCl4) show distinct bands that change with temperature, indicating phase transitions. researchgate.net The main spectral features of solid ZrCl4 include bands that broaden and shift to lower energies as the temperature increases. researchgate.net
While specific Raman data for zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is available, detailed spectral assignments in the provided search results are limited. spectrabase.com However, the technique's utility is demonstrated in the study of analogous compounds like zinc chloride hydrates, where Raman spectroscopy can clearly differentiate between anhydrous and various hydrated forms. researchgate.net In the context of zirconium compounds, Raman spectroscopy has been effectively used to characterize zirconium hydride phases, with distinct signals observed for δ-ZrH1.66, demonstrating its capability in identifying specific solid-state forms. osti.gov
Key Raman Spectroscopic Data for Zirconium Compounds:
| Compound/Phase | Observed Raman Shifts (cm⁻¹) | Reference |
| Solid ZrCl₄ (at elevated pressures) | 377 (ν₁), 418 (ν₃), ~100 (ν₂, ν₄) | researchgate.net |
| δ-ZrH₁.₆₆ | 215, 1187 | osti.gov |
This table presents a selection of Raman data for different zirconium compounds to illustrate the application of the technique. Specific, comprehensive data for this compound was not available in the search results.
UV-Vis Spectrophotometric Methods for Zirconium Determination
UV-Vis spectrophotometry is a widely used quantitative analytical technique for determining the concentration of an analyte in a solution. For the determination of zirconium in this compound, the method typically involves the formation of a colored complex between zirconium ions and a specific chromogenic reagent. The absorbance of this complex at a specific wavelength is then measured, which is directly proportional to the concentration of zirconium in the sample, following the Beer-Lambert Law.
Several chromogenic agents have been developed for the spectrophotometric determination of zirconium. A common method involves the use of Chrome Azurol S (CAS), which forms a stable, bluish-violet complex with zirconium at a pH of 4.2, with a maximum absorbance at 598 nm. airccse.com This method is noted for its sensitivity, simplicity, and reproducibility, with a linear calibration range of 1-7 µg/mL. airccse.com Another reagent, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, reacts with zirconium to form a red chelate with a molar absorptivity of 1.54 x 10⁵ L·mol⁻¹·cm⁻¹ at 585 nm. nih.gov
The selection of the chromogenic reagent and the control of reaction conditions such as pH are critical to ensure the accuracy and selectivity of the analysis, as other metal ions can potentially interfere. nih.govresearchgate.net
Comparison of UV-Vis Spectrophotometric Methods for Zirconium Determination:
| Chromogenic Reagent | pH | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Chrome Azurol S (CAS) | 4.2 | 598 | 1-7 | 3.93 x 10³ |
| 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol | 3.8-5.8 | 585 | 0.02-0.44 | 1.54 x 10⁵ |
| Xylenol Orange | HCl medium | 551 | 0.25-4.5 | 35030 |
| Alizarin Red S | - | 520 | - | - |
Data sourced from multiple references. airccse.comnih.govresearchgate.net The table provides a comparative overview of different reagents used for the spectrophotometric determination of zirconium.
Advanced Elemental Analysis Methods
For a more comprehensive and precise determination of the elemental composition of this compound, including trace and ultra-trace impurities, advanced instrumental techniques are employed. These methods offer high sensitivity and the ability to perform multi-element analysis.
Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES/OES)
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a powerful technique for the detection of chemical elements. wikipedia.org It utilizes an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. wikipedia.org The intensity of this emission is proportional to the concentration of the element in the sample. shimadzu.com
ICP-AES is a well-established method for the analysis of trace elements in a wide variety of samples. wikipedia.orgresearchgate.net For the analysis of zirconium alloys and compounds like this compound, ICP-AES can be used to determine the concentration of various metallic impurities. psu.edu The technique is known for its high throughput, with the capability to analyze numerous elements in a short time. shimadzu.comyoutube.com However, the line-rich emission spectrum of zirconium can present spectral interferences, necessitating careful selection of analytical lines and background correction procedures to ensure accuracy. psu.edu
Laser Ablation Inductively Coupled Plasma Optical Emission Spectrometry (LA-ICP-OES)
Laser Ablation Inductively Coupled Plasma Optical Emission Spectrometry (LA-ICP-OES) is a solid sampling technique that combines a laser ablation system with an ICP-OES instrument. ojp.gov This method allows for the direct analysis of solid samples without the need for dissolution, which can be a significant advantage in terms of sample preparation time and potential for contamination. ojp.govresearchgate.net
In LA-ICP-OES, a pulsed laser is used to ablate a small amount of material from the surface of the solid sample, creating a fine aerosol that is then transported into the plasma for analysis. ojp.govresearchgate.net This technique has been successfully applied to the elemental analysis of various materials, including glass and plant matter, demonstrating good accuracy and precision. ojp.govnih.gov For the analysis of this compound, LA-ICP-OES could provide a rapid method for determining the spatial distribution of impurities on the surface of the solid material.
X-ray Fluorescence Spectroscopy (XRF)
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. In XRF, a primary X-ray source is used to excite atoms in the sample, causing them to emit secondary (or fluorescent) X-rays at energies characteristic of each element. By measuring the energy and intensity of these fluorescent X-rays, the elemental composition of the sample can be determined. iaea.orgrsc.org
XRF is a versatile technique that can be used for the analysis of solids, liquids, and powders. crb-gmbh.comresearchgate.net It has been employed for the analysis of zirconium-containing materials, including the determination of hafnium in a zirconium matrix. iaea.org The technique can be configured in two modes: wavelength dispersive (WDXRF) and energy dispersive (EDXRF). WDXRF offers higher resolution and is often used to overcome spectral interferences, which can be a challenge in the analysis of elements with overlapping spectral lines, such as zirconium and hafnium. iaea.org
Atomic Absorption Spectroscopy (AAS) for Zirconium and Trace Metals
Atomic Absorption Spectroscopy (AAS) is an analytical technique used for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. In AAS, a sample is atomized, and a beam of light at a wavelength specific to the element of interest is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element in the sample.
While flame AAS is not frequently used for the determination of zirconium due to the high stability of its compounds and their poor atomization in the flame, the technique can be employed for the analysis of other trace metals in a this compound sample. researchgate.net For zirconium itself, electrothermal atomization (graphite furnace AAS) is also not generally recommended due to the formation of heat-resistant carbides and oxides in the graphite (B72142) furnace. researchgate.net However, with specific method development, such as the use of microextraction techniques, the detection limits for zirconium can be improved. researchgate.net
Analytical Lines for Zirconium Determination by AAS:
| Element | Analytical Wavelength (nm) |
| Zirconium (Zr) | 360.12 |
Data sourced from reference researchgate.net. This table indicates the most sensitive analytical line for zirconium in AAS.
Chromatographic and Electroanalytical Techniques
Chromatographic and electroanalytical methods provide powerful tools for the quantification of zirconium and the analysis of associated ions in a this compound sample.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique, though its direct application for the inorganic salt zirconyl chloride is not standard. However, it is highly effective for analyzing related components, such as organic chelating agents, or for the determination of the zirconium cation after complexation.
One relevant approach is ion-pair reversed-phase HPLC. A study demonstrated the determination of Zirconium(IV) by forming a chelate with 4,5-dihydroxybenzene-1,3-disulfonic acid disodium (B8443419) salt (Tiron). psu.edu The resulting metal chelate can be separated on a C18 reversed-phase column and quantified using a UV/Visible detector. psu.edu Key parameters for such an analysis, including mobile phase composition, pH, and concentration of the chelating agent, must be optimized. psu.edu For the Zr-Tiron complex, elution was achieved with a mobile phase of methanol-water (63:37) containing an acetate (B1210297) buffer, Tiron, and tetrabutylammonium (B224687) bromide, with detection at 315 nm. psu.edu
Another advanced HPLC technique, Hydrophilic Interaction Liquid Chromatography (HILIC), is suitable for the separation of polar and hydrophilic compounds, including inorganic ions. wikipedia.orgchromatographyonline.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous eluent. chromatographyonline.comnih.govpopline.org This method can be used to separate various inorganic cations and anions simultaneously, which could be applied to analyze impurities or counter-ions in a this compound sample. nih.govpopline.org
Zirconia-based stationary phases have also been developed for HPLC, offering high chemical and thermal stability (pH 1-14). chromtech.comnih.govhplc.eu These can be used in various modes, including reversed-phase and ion-exchange, to separate a wide range of molecules. chromtech.comhplc.eu
Table 1: HPLC Methodologies for Zirconium-Related Analysis
| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Application Note | Reference |
|---|---|---|---|---|---|
| Ion-Pair Reversed-Phase HPLC | C18 | Methanol-water (63:37) with acetate buffer, Tiron, and tetrabutylammonium bromide | UV/Vis at 315 nm | Determination of Zr(IV) after complexation with Tiron. | psu.edu |
| HILIC | ZIC-HILIC (zwitterionic) or HILIC-10 (diol) | Acetonitrile with aqueous buffer (e.g., tartaric acid) | Conductivity or Mass Spectrometry | Simultaneous separation of various inorganic anions and cations. | nih.govpopline.org |
| Dual Column HPLC | α-Hydroxyisobutyric acid (α-HIBA) as eluent | α-HIBA | Not specified | Removal of bulk zirconium matrix and pre-concentration of lanthanide impurities. | researchgate.net |
Polarography and Other Electrochemical Methods for Zirconium Determination
Electrochemical techniques, including polarography and voltammetry, are effective for determining zirconium concentrations. These methods rely on measuring the current that flows as a function of an applied voltage, which induces the reduction or oxidation of the target analyte.
The electrochemical behavior of zirconium has been studied in various media. scirp.org In aqueous solutions, an acidic environment is generally unfavorable for zirconium analysis due to interference from hydrogen ions and passivation of the electrode surface. scirp.org However, successful analysis is achievable in alkaline aqueous media (pH 13) or in organic solvents like dimethylformamide (DMF). scirp.org In these favorable media, a distinct reduction wave corresponding to the reduction of Zr(IV) to Zr(0) is observed at a potential of approximately -1.5 V versus a Double-Junction Saturated Calomel Electrode (DHW). scirp.org The amplitude of the resulting current is proportional to the concentration of zirconium in the sample, allowing for quantitative analysis. scirp.org
More sensitive polarographic methods have been developed that can detect trace levels of zirconium down to the 5 x 10⁻⁹ M range. nih.gov One such method involves forming a complex of zirconium with oxalic acid, cupferron (B1669334), and diphenylguanidine, which then adsorbs onto the dropping mercury electrode. nih.gov This adsorption enhances the signal, allowing for the quantification of very low concentrations. nih.gov
Cyclic voltammetry studies in molten salt systems (e.g., LiCl-KCl-ZrCl₄ at 500 °C) have elucidated the multi-step reduction process of zirconium, identifying intermediate species like Zr(II) and ZrCl. kaist.ac.krelsevierpure.com Similar studies in molten fluoride (B91410) salts have also detailed the stepwise reduction from Zr⁴⁺ to Zr⁰. rsc.org While these conditions are for specific applications like electrorefining, they provide fundamental insight into the redox chemistry of zirconium. kaist.ac.krelsevierpure.comrsc.org
Table 2: Electrochemical Conditions for Zirconium Determination
| Method | Medium | Key Parameters | Observation | Reference |
|---|---|---|---|---|
| Voltammetry | Aqueous Alkaline (pH=13) | Scan Speed, Electrode Rotation | Reduction wave of Zr(IV) to Zr(0) at -1.5 V/DHW. | scirp.org |
| Voltammetry | Organic (Dimethylformamide) | Large solvent window (1 V to -3 V) | Reduction of Zr(IV) to Zr(0) at -1.5 V/DHW; current is proportional to concentration. | scirp.org |
| Adsorptive Polarography | Aqueous (pH 5.7 Acetate Buffer) | Complexation with oxalic acid + cupferron + diphenylguanidine | Enables determination of Zr down to 5 x 10⁻⁹ M. | nih.gov |
| Cyclic Voltammetry | Molten Salt (LiCl-KCl-ZrCl₄) | Temperature: 500 °C | Multi-step reduction: Zr(IV) → ZrCl → Zr(0). | kaist.ac.krelsevierpure.com |
Chelating Ion Exchange Coupled with Spectrophotometric Detection
This highly sensitive method combines the selectivity of chelating ion exchange resins with the quantitative power of UV-visible spectrophotometry. purolite.comseplite.com It is particularly useful for determining trace and ultra-trace amounts of zirconium in various matrices.
The process typically involves two main steps. First, a sample solution is passed through a column containing a chelating ion exchange resin. These resins have functional groups, such as aminophosphonic acid or iminodiacetic acid, that form strong and selective complexes with metal ions like zirconium. seplite.comresearchgate.net This step effectively separates zirconium from the sample matrix and preconcentrates it onto the resin. researchgate.net
After separation, the zirconium is eluted from the resin and then complexed with a chromogenic agent, a molecule that forms a colored complex with the metal ion. A widely used agent for zirconium is Xylenol Orange. iaea.orgosti.govuin-alauddin.ac.iduin-alauddin.ac.id The zirconium-Xylenol Orange complex forms in an acidic medium (e.g., 0.8 M perchloric acid) and exhibits a strong absorbance at a specific wavelength, typically around 535-554 nm. osti.govuin-alauddin.ac.iduin-alauddin.ac.id The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of zirconium, in accordance with the Beer-Lambert law. osti.gov This method can be automated using Flow Injection Analysis (FIA) for rapid and precise measurements, achieving detection limits in the parts-per-million (ppm) range. uin-alauddin.ac.iduin-alauddin.ac.id
Thermal Analysis Techniques for Hydration and Decomposition Behavior
Thermal analysis techniques are indispensable for characterizing the hydration state and thermal stability of this compound. They provide quantitative information about water content and the temperatures at which decomposition events occur.
Thermogravimetric Analysis (TGA) for Hydration Level Verification and Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For zirconyl chloride octahydrate (ZrOCl₂·8H₂O), TGA reveals a multi-step decomposition process.
The initial mass losses correspond to the stepwise removal of water molecules. Studies show that the eight water molecules are lost in stages between approximately 50 °C and 230 °C. benchchem.comresearchgate.net In situ infrared spectroscopy combined with TGA has helped to distinguish between the different types of water molecules (coordinatively bound vs. lattice water) and their removal at specific temperatures. acs.org
Table 3: Thermal Decomposition Stages of Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O) by TGA
| Temperature Range (°C) | Process | Intermediate/Final Product | Reference |
|---|---|---|---|
| ~50 - 230 | Stepwise dehydration (loss of 8 H₂O) | ZrOCl₂ (amorphous) | benchchem.comresearchgate.net |
| ~230 - 400 | Dehydrochlorination (loss of 2 HCl) and structural collapse | Amorphous ZrO₂ | benchchem.com |
| > 400 | Crystallization | Metastable tetragonal ZrO₂ (t-ZrO₂) | researchgate.net |
| > 850 | Phase Transformation | Monoclinic ZrO₂ (m-ZrO₂) | iaea.org |
Differential Thermal Analysis (DTA) for Thermal Event Characterization
Differential Thermal Analysis (DTA) is often run concurrently with TGA. DTA measures the temperature difference between the sample and an inert reference material as they are heated. This technique identifies exothermic (heat releasing) and endothermic (heat absorbing) events.
For zirconyl chloride octahydrate, the DTA curve shows a series of endothermic peaks that correspond to the mass loss events seen in the TGA. researchgate.net The dehydration of the water molecules and the subsequent removal of HCl are all endothermic processes, as they require energy input to break chemical bonds. researchgate.net A broad endothermic region is typically observed between roughly 70 °C and 230 °C, corresponding to the release of the crystalline water. researchgate.net
Following dehydration, the DTA curve may show further endothermic events related to the dehydrochlorination process. At higher temperatures, an exothermic peak can appear, which is associated with the crystallization of the amorphous zirconium dioxide into a more ordered tetragonal or monoclinic phase. researchgate.net By correlating the TGA and DTA data, a comprehensive understanding of the thermal stability, hydration, and decomposition mechanism of this compound is achieved. researchgate.net
X-ray Diffraction (XRD) for Crystalline Phase and Structural Analysis
X-ray Diffraction (XRD) is an essential technique for the analysis of crystalline materials. It provides detailed information about the atomic and molecular structure, including crystal system, lattice parameters, and bond lengths. For this compound, the most common form is the octahydrate (ZrOCl₂·8H₂O).
Early structural determinations and subsequent refinements using single-crystal XRD have conclusively shown that the solid-state structure is composed of a tetranuclear cation, specifically [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. cdnsciencepub.comwikipedia.orgdeepdyve.com In this complex, four zirconium(IV) ions are linked by double hydroxide bridges. wikipedia.org Each zirconium atom is coordinated to four bridging hydroxide groups and four terminal water molecules. cdnsciencepub.comresearchgate.net This arrangement results in an eight-coordinate environment for each zirconium ion. The coordination polyhedron is best described as a dodecahedron with D₂d symmetry. deepdyve.comresearchgate.net The chloride ions are not directly bonded to the zirconium centers but are located in the crystal lattice, balancing the charge of the complex cation along with additional water molecules of crystallization. cdnsciencepub.comwikipedia.org
The structure of zirconyl chloride octahydrate has been determined to be tetragonal. cdnsciencepub.comwikipedia.org Refined XRD data provides precise interatomic distances within the tetranuclear cluster, confirming the nature of the zirconium coordination environment.
Table 1: Crystallographic Data for Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)
| Parameter | Value | Source |
| Chemical Formula | [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O | wikipedia.org |
| Crystal System | Tetragonal | cdnsciencepub.comwikipedia.org |
| Space Group | P4₂/nmc (or related P-42₁c) | cdnsciencepub.comcrystallography.net |
| Lattice Parameter (a) | 17.11 Å | cdnsciencepub.comcrystallography.net |
| Lattice Parameter (c) | 7.71 Å | cdnsciencepub.comcrystallography.net |
| Zr-OH (bridging) Distance | 2.142 ± 0.019 Å | deepdyve.comresearchgate.net |
| Zr-OH₂ (terminal) Distance | 2.272 ± 0.032 Å | deepdyve.comresearchgate.net |
Extended X-ray Absorption Fine Structure (EXAFS) Analysis for Zirconium Speciation in Solution
While XRD is powerful for solid-state analysis, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is an invaluable tool for determining the local atomic environment and speciation of elements in non-crystalline systems, such as aqueous solutions. researchgate.net EXAFS provides information on the coordination number, identity of neighboring atoms, and interatomic distances around a specific absorbing atom, in this case, zirconium. escholarship.org
Studies on aqueous solutions of zirconyl chloride have confirmed that the tetranuclear structure, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which exists in the solid state, is largely preserved upon dissolution in water, particularly in concentrated solutions and at low pH. nih.govacs.org EXAFS analysis of these solutions reveals a Zr-Zr distance of approximately 3.5 to 3.7 Å, which is characteristic of the corner-to-corner distance in the Zr₄ tetramer. escholarship.orgresearchgate.net
The technique also provides precise measurements of the first coordination shell around the zirconium atom. This shell consists of oxygen atoms from the bridging hydroxyl groups and coordinated water molecules. researchgate.net The degree of polymerization and the exact nature of the zirconium species can be influenced by factors such as pH, total zirconium concentration, and the presence of other coordinating ligands, all of which can be monitored by EXAFS. researchgate.netescholarship.org For instance, as pH increases, further hydrolysis and polymerization can occur, leading to changes in the EXAFS signal that indicate the formation of larger polynuclear species. researchgate.net
Table 2: Typical Structural Parameters for Zirconium Species in Aqueous Chloride Solution from EXAFS
| Scattering Path | Interatomic Distance (Å) | Coordination Number (N) | Source |
| Zr-O (1st shell) | 2.10 - 2.32 | 6 - 8 | researchgate.netnih.gov |
| Zr-Cl | 2.46 - 2.71 | Varies with [Cl⁻] | researchgate.netnih.gov |
| Zr-Zr (polymeric) | 3.55 - 3.72 | ~1.5 - 2 | escholarship.orgresearchgate.net |
Computational Modeling of Zirconium Speciation (e.g., Visual MINTEQ)
Computational modeling provides a theoretical framework to predict the distribution of chemical species in a system under equilibrium conditions. Software like Visual MINTEQ is a freeware chemical equilibrium model used extensively for calculating metal speciation in aqueous environments. researchgate.net
For a system containing this compound dissolved in water, a model can be constructed in Visual MINTEQ to predict the relative abundance of various zirconium-containing species. The model requires input parameters such as the total concentrations of zirconium and chloride, pH, and temperature. It utilizes a database of thermodynamic stability constants for relevant chemical reactions, including:
Hydrolysis of the Zr⁴⁺ ion (e.g., formation of [Zr(OH)]³⁺, [Zr(OH)₂]²⁺, etc.)
Formation of the stable [Zr₄(OH)₈]⁸⁺ tetramer
Formation of zirconium-chloride complexes (e.g., [ZrCl]³⁺)
By solving the system of mass balance and equilibrium constant equations, the model calculates the concentration of each possible species. This allows for a comprehensive understanding of how zirconium speciation shifts with changing chemical conditions. For example, modeling can predict the pH range over which the tetrameric species dominates versus conditions under which monomeric or other polymeric forms might become more prevalent. researchgate.netdnu.dp.ua Such models are powerful for interpreting experimental data from techniques like EXAFS and for predicting the behavior of zirconium in various chemical processes.
Table 3: Illustrative Output of a Speciation Model for Zirconium in Aqueous Solution
| Species | Predicted Percentage at pH 1 | Predicted Percentage at pH 3 |
| [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | > 90% | ~ 70% |
| [Zr(OH)]³⁺ | < 5% | ~ 15% |
| [Zr(OH)₂]²⁺ | < 1% | ~ 10% |
| Other polynuclear species | < 5% | ~ 5% |
| Note: This table is illustrative and actual values depend on specific model inputs (e.g., total Zr concentration) and the thermodynamic database used. |
Environmental and Biological Research Implications of Zirconyl Chloride Hydrate
Ecotoxicity Studies and Environmental Fate of Zirconium Compounds
The release of zirconium into aquatic environments raises concerns about its potential impact on ecosystems. mdpi.com While generally considered to have low toxicity, studies show that the environmental behavior and effects of zirconium are highly dependent on its chemical form and the characteristics of the surrounding medium. asianmetal.comnih.gov
Zirconium compounds have been shown to affect aquatic organisms, though the toxicity varies between different forms of the metal. mdpi.commdpi.com The aquatic plant Lemna minor (duckweed) is a common model organism for ecotoxicity studies. undip.ac.idbioline.org.brnih.govmdpi.com
Research comparing the effects of zirconium tetrachloride (ZrCl4), which hydrolyzes to form related species as zirconyl chloride, and zirconium oxide nanoparticles (NPs-ZrO2) on Lemna minor revealed that ZrCl4 induced higher toxicity. mdpi.com This was demonstrated by greater growth inhibition and other adverse effects. mdpi.com The toxicity mechanisms involve the generation of oxidative stress and interference with essential biological processes. mdpi.comcas.cz For instance, at concentrations of 100 µM and higher, a water-soluble zirconium ascorbate (B8700270) complex was found to inhibit germination and retard root and shoot growth in wheat seedlings. cas.cz In contrast, some studies have shown that very low concentrations of zirconium may have a beneficial or stimulatory effect on plant growth. cas.cz
Bioaccumulation, the process by which organisms absorb substances from their environment, is a key factor in assessing ecotoxicity. undip.ac.idresearchgate.netresearchgate.net Studies on Lemna minor have shown that the plant bioaccumulates zirconium in a manner dependent on the compound's chemical nature. mdpi.com For example, exposure to ZrCl4 resulted in significantly higher bioaccumulation of zirconium compared to exposure to NPs-ZrO2 at the same concentrations. mdpi.com
This increased accumulation correlates with more severe oxidative stress, a condition characterized by an imbalance of reactive oxygen species (ROS). mdpi.com Plants exposed to zirconium compounds exhibit responses such as increased activity of antioxidant enzymes like guaiacol (B22219) peroxidase and ascorbate peroxidase, indicating an attempt to mitigate cellular damage. cas.cznih.gov Interestingly, while NPs-ZrO2 led to lower bioaccumulation, it still prompted a strong antioxidant response, highlighting the complex nature of the plant's interaction with different zirconium forms. mdpi.com
**Table 1: Effects of Zirconium Compounds on Lemna minor*** *This table presents data on the bioaccumulation and biological responses of Lemna minor after a 7-day exposure to different concentrations of Zirconium tetrachloride (ZrCl₄) and Zirconium oxide nanoparticles (NPs-ZrO₂). Data sourced from a 2024 study by MDPI. mdpi.com
| Compound | Concentration (mg/L) | Zr Bioaccumulation (μg Zr/mg DW) | Growth Inhibition (%) | ROS Levels (Relative Units) |
|---|---|---|---|---|
| ZrCl₄ | 50 | 5.89 | 25 | 1.8 |
| 100 | 9.72 | 45 | 2.5 | |
| 200 | 14.89 | 68 | 3.2 | |
| NPs-ZrO₂ | 50 | 1.25 | 15 | 1.5 |
| 100 | 2.10 | 28 | 1.9 | |
| 200 | 3.50 | 40 | 2.3 |
The chemical form, or speciation, of zirconium in an aquatic environment is a critical determinant of its bioavailability and toxicity. mdpi.comnih.gov Zirconyl chloride hydrate (B1144303) (ZrOCl₂·8H₂O) is a water-soluble salt that hydrolyzes in water. benchchem.comwikipedia.org This hydrolysis is a key process influencing its environmental impact. When dissolved in water, zirconyl chloride forms a tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.orgresearchgate.net Further hydrolysis of zirconium compounds like ZrCl4 leads to the predominance of aqueous zirconium hydroxide (B78521), Zr(OH)₄(aq), species. mdpi.comacs.org
Research has established a strong correlation between the higher bioaccumulation of zirconium from ZrCl4 exposure and its more severe toxic effects on growth and oxidative stress markers in Lemna minor compared to NPs-ZrO₂. mdpi.com The greater solubility and different ionic species produced by the hydrolysis of chloride forms of zirconium likely contribute to its increased uptake and subsequent toxicity in aquatic plants. mdpi.com
Interaction with Biological Systems through Hydrolysis and Zirconia Formation
When zirconyl chloride is introduced into aqueous or biological systems, it undergoes hydrolysis. benchchem.comresearchgate.net This reaction is fundamental to its interaction with living organisms. The initial hydrolysis of zirconyl chloride octahydrate in water yields the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation, where hydroxide groups bridge the zirconium atoms. wikipedia.orgresearchgate.net This process is a precursor to the formation of zirconium dioxide (ZrO₂), also known as zirconia. 911metallurgist.com The hydrolysis of zirconium tetrachloride (ZrCl₄), a related compound, is an initial step in the production of zirconia nanoparticles. acs.orgnoahchemicals.com The formation of zirconia from precursors like zirconyl chloride is a critical step that transforms a soluble salt into a highly stable and biocompatible ceramic material. 911metallurgist.compreciseceramic.com
Role of Zirconia-Based Materials in Medical Instruments and Implants
Zirconia (ZrO₂), derived from zirconium precursors, is a bioceramic material with exceptional properties that make it highly valuable in the medical field. preciseceramic.comzircon-association.org Its use in medical instruments and implants has grown significantly due to its high strength, biocompatibility, and resistance to wear and corrosion. zircon-association.orgnih.govnumberanalytics.comwundermold.com
Zirconia is widely employed in both orthopedic and dental applications. nih.govmdpi.comijmrhs.com In orthopedics, it is used for hip and knee joint replacements, offering a durable and wear-resistant surface that can lead to longer implant lifespans compared to some traditional metal and polymer components. zircon-association.orgnumberanalytics.com
In dentistry, zirconia has become a popular material for implants, crowns, and bridges. nih.govtopdoctors.co.uksmilesofwesttexas.compatsnap.com Its key advantages include:
Biocompatibility: Zirconia is bioinert, meaning it is well-tolerated by the human body, does not corrode, and minimizes the risk of allergic reactions sometimes associated with metal implants. advanceddentalartsnyc.comcrossroadsdentalarts.commdpi.com
Aesthetics: The natural white color of zirconia allows for dental restorations that closely mimic the appearance of natural teeth, which is a significant advantage over grayish-colored titanium implants. smilesofwesttexas.comadvanceddentalartsnyc.com
Strength and Durability: Zirconia possesses high mechanical strength and fracture resistance, making it suitable for load-bearing dental restorations. numberanalytics.comadvanceddentalartsnyc.commdpi.com
Reduced Plaque Accumulation: The smooth surface of ceramic zirconia is less prone to plaque and bacterial adhesion compared to titanium, which can contribute to better oral hygiene and gum health around the implant. smilesofwesttexas.comadvanceddentalartsnyc.com
Despite its many advantages, the use of zirconia in implants is relatively newer than titanium, and research on its long-term clinical performance is ongoing. nih.govnih.govtopdoctors.co.uk
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of zirconyl chloride hydrate that influence experimental design?
- Answer : this compound (ZrOCl₂·xH₂O) exhibits hygroscopic behavior and dissolves readily in water but is insoluble in concentrated hydrochloric acid . Its anhydrous form has a molecular weight of 178.129 g/mol and a density of 1.910 g/cm³ . The compound’s hydration state (typically octahydrate, CAS 13520-92-8) and structural complexity (e.g., [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂) must be considered during storage to prevent unintended hydrolysis . Researchers should verify hydration levels via thermogravimetric analysis (TGA) to ensure reproducibility .
Q. How should this compound solutions be prepared and standardized for consistent experimental outcomes?
- Answer :
Dissolve analytical-grade zirconyl chloride octahydrate in 1N HCl to form a stock solution .
Standardize gravimetrically using distilled ammonium hydroxide to precipitate zirconium hydroxide, ensuring a concentration of ~2.07 mg Zr/mL .
Filter and store fresh working solutions to avoid aging effects, which may alter reactivity in synthesis (e.g., zirconia nanoparticle preparation) .
Q. What are common impurities in this compound, and how do they impact research?
- Answer : Industrial-grade material (per HG/T 2772 standards) may contain hafnium (up to 4%) or residual chloride ions, which can interfere with catalytic or structural studies . Purification methods include recrystallization from dilute HCl or using chelating agents to isolate Zr⁴⁺. Assay purity (≥99% by gravimetry) is critical for applications like coordination chemistry .
Advanced Research Questions
Q. How does the hydrolysis behavior of this compound affect the synthesis of zirconia (ZrO₂) nanomaterials?
- Answer : Hydrothermal treatment of this compound with stabilizing agents (e.g., catechin hydrate) produces monoclinic ZrO₂ nanostructures. Key parameters:
- pH : Acidic conditions (pH 1–3) favor tetrameric [Zr₄(OH)₈]⁸⁺ clusters, which act as nucleation sites .
- Temperature : Calcination at 300–800°C controls crystallinity and phase transitions (e.g., monoclinic to tetragonal) .
- Stoichiometry : Excess chloride ions must be removed via dialysis to prevent defect formation in final products .
Q. What advanced techniques resolve the structural complexity of this compound in solution?
- Answer :
- X-ray Absorption Spectroscopy (XAS) : Probes local Zr⁴⁺ coordination, confirming the presence of [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ clusters .
- Dynamic Light Scattering (DLS) : Monitors colloidal behavior during hydrolysis, identifying aggregation thresholds that impact nanoparticle synthesis .
- Nuclear Magnetic Resonance (NMR) : ¹⁷O NMR tracks ligand exchange dynamics in aqueous solutions .
Q. How can contradictory data on hydration states be addressed during thermogravimetric analysis (TGA)?
- Answer : Discrepancies arise from varying atmospheric humidity or incomplete dehydration. Methodological adjustments include:
- Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent rehydration during cooling .
- Multi-Step Heating : Ramp temperatures gradually (e.g., 25°C → 150°C → 300°C) to distinguish bound vs. adsorbed water .
- Complementary Techniques : Pair TGA with Karl Fischer titration to quantify residual moisture .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
